molecular formula C10H9NO3 B2966167 2-(4-cyanophenoxy)propanoic Acid CAS No. 118618-36-3

2-(4-cyanophenoxy)propanoic Acid

Cat. No. B2966167
CAS RN: 118618-36-3
M. Wt: 191.186
InChI Key: KXNITAHHTSHYPY-UHFFFAOYSA-N
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Description

2-(4-cyanophenoxy)propanoic Acid is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-(4-cyanophenoxy)propanoic Acid is 1S/C10H9NO3/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

2-(4-cyanophenoxy)propanoic Acid is a powder at room temperature . It has a melting point of 155-159 degrees Celsius .

Scientific Research Applications

Renewable Building Block for Material Science

3-(4-Hydroxyphenyl)propanoic acid, a related compound to 2-(4-cyanophenoxy)propanoic acid, has been explored as a renewable building block for the synthesis of polybenzoxazine, a class of high-performance polymers. This compound, derived from phloretin (a by-product of apple tree leaves), can enhance the reactivity of molecules bearing hydroxyl (-OH) groups towards benzoxazine ring formation, offering a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic -OH bearing molecules or macromolecules (Acerina Trejo-Machin et al., 2017).

Photodegradation Studies in Environmental Science

The addition of 2-propanol (structurally similar to 2-(4-cyanophenoxy)propanoic acid) significantly influences the direct photolysis of certain herbicides, such as 4-chloro-2-methylphenoxyacetic acid (MCPA) in aqueous solution. This impact on MCPA's photolysis quantum yield could affect the herbicide's lifetime in ecosystems, altering the balance between photolysis and other phototransformation pathways (D. Vione et al., 2010).

Herbicide Photodegradation

In a study investigating the photodegradation of cyhalofop, a herbicide structurally related to 2-(4-cyanophenoxy)propanoic acid, it was observed that UV irradiation led to significant degradation of cyhalofop and its primary metabolite, offering insights into the behavior of such compounds in aquatic environments and their potential environmental impact (M. V. Pinna & A. Pusino, 2011).

Soil Sorption and Environmental Fate

The sorption behavior of phenoxy herbicides, a group that includes compounds structurally similar to 2-(4-cyanophenoxy)propanoic acid, has been studied in various soils. Understanding their sorption to soil, organic matter, and minerals provides crucial information for assessing their environmental fate and potential groundwater contamination risk (D. Werner et al., 2012).

Safety and Hazards

The safety information for 2-(4-cyanophenoxy)propanoic Acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

2-(4-cyanophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNITAHHTSHYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyanophenoxy)propanoic Acid

CAS RN

118618-36-3
Record name 2-(4-cyanophenoxy)propanoic acid
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